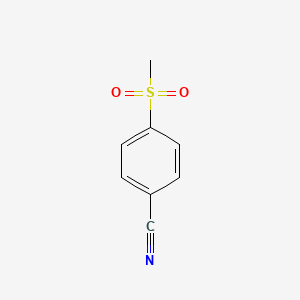

4-(Methylsulfonyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARXIDYHJAANGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334214 | |

| Record name | 4-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-76-7 | |

| Record name | 4-(Methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methylsulfonyl)benzonitrile chemical structure and properties

An In-depth Technical Guide to 4-(Methylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional aromatic compound, is a valuable building block in organic synthesis and medicinal chemistry. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its preparation and analysis are presented, alongside structured data tables for easy reference. This guide is intended to serve as a core resource for researchers and professionals utilizing this compound in their work.

Chemical Structure and Identifiers

This compound possesses a benzene ring substituted with a nitrile (-C≡N) group and a methylsulfonyl (-SO₂CH₃) group at the para (1,4) positions. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring.

The structure is confirmed by its various chemical identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 22821-76-7[2][3][4] |

| Molecular Formula | C₈H₇NO₂S[2][3] |

| Molecular Weight | 181.21 g/mol [2][3][4] |

| SMILES | CS(=O)(=O)c1ccc(cc1)C#N[2] |

| InChI | 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3[2] |

| InChIKey | FARXIDYHJAANGP-UHFFFAOYSA-N[2] |

| Synonyms | p-Cyanophenyl methyl sulfone, Methyl p-cyanophenyl sulfone, 4-Cyanophenyl methyl sulphone, p-Methanesulfonylbenzonitrile[1][3] |

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Physical Form | Solid, Crystalline Powder | [2][3] |

| Color | White to orange to brown | [3] |

| Melting Point | 137-142 °C | [3] |

| Boiling Point | 385.8 ± 34.0 °C (Predicted) | [3] |

| Density | 1.3055 g/cm³ (Rough Estimate) | [3] |

| Refractive Index | 1.5650 (Estimate) | [3] |

| Proton Affinity | 798.70 kJ/mol | |

| Gas Basicity | 768.00 kJ/mol | |

| Storage | Sealed in a dry place at room temperature | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method is the oxidation of the corresponding thioether, 4-(methylthio)benzonitrile. Another documented approach involves the transformation of 4-methylsulphonyl benzaldehyde.

Below is a logical workflow for the synthesis via oxidation.

Caption: Synthesis workflow for this compound via oxidation.

Spectral and Analytical Data

Characterization of this compound is typically performed using standard spectroscopic methods.

| Technique | Data Highlights |

| Mass Spectrometry (MS) | Molecular Ion (M+): Expected at m/z = 181.02. The fragmentation pattern would show losses corresponding to the methyl and sulfonyl groups.[1] |

| ¹H NMR | Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.8-8.2 ppm. Methyl Protons: A singlet around δ 3.1-3.3 ppm. |

| ¹³C NMR | Quaternary Carbons: Peaks for C-CN, C-SO₂. Aromatic CH Carbons: Two distinct signals. Methyl Carbon: A signal for the -SO₂CH₃ group. |

| Infrared (IR) Spectroscopy | Nitrile (C≡N) stretch: Strong, sharp absorption band around 2220-2240 cm⁻¹. Sulfonyl (S=O) stretches: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). |

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Synthesis via Oxidation of 4-(Methylthio)benzonitrile

This protocol is adapted from a similar oxidation procedure.[5]

Materials:

-

4-(Methylthio)benzonitrile

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve 4-(methylthio)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve m-CPBA (a slight excess, e.g., 2.2 eq, to ensure full oxidation from sulfide to sulfone) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C over 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

-

Quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove m-chlorobenzoic acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic peaks for the nitrile and sulfonyl functional groups.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.[1][6]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules. Its dual functionality allows for a variety of chemical transformations.

-

Scaffold for Medicinal Chemistry: The benzonitrile and methyl sulfone groups are common pharmacophores. The sulfone group can act as a hydrogen bond acceptor, while the nitrile can be a bioisostere for other functional groups or a precursor for tetrazoles or amidines.

-

Intermediate in Organic Synthesis: It is used in the preparation of agrochemicals and pharmaceuticals.[4] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the sulfone group is generally stable to many reaction conditions.

-

Precursor for Biologically Active Compounds: While specific applications are often proprietary, related structures like methylsulfonyl-substituted benzoic acids are used in the development of herbicidal compounds.[7] The core structure is also found in inhibitors of biological targets such as the thyroid hormone receptor.[6]

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

-

Hazard Classification: Acute Toxicity, Oral (Category 4).[2]

-

Hazard Statements: H302: Harmful if swallowed.[2]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

References

- 1. Benzonitrile, 4-(methylsulfonyl)- [webbook.nist.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 22821-76-7 [chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. prepchem.com [prepchem.com]

- 6. Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]

In-depth Technical Guide to the Physical Characteristics of p-Cyanophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of p-Cyanophenyl methyl sulfone (also known as 4-(methylsulfonyl)benzonitrile). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties. This document presents quantitative data in a structured format, details experimental methodologies, and includes a logical workflow for physical characterization.

Core Physical and Chemical Properties

p-Cyanophenyl methyl sulfone is a solid organic compound with the chemical formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol .[1][2] Its structure consists of a phenyl ring substituted with a cyano group and a methyl sulfone group at the para position.

Quantitative Physical Characteristics

A summary of the key physical properties of p-Cyanophenyl methyl sulfone is presented in the table below for easy reference and comparison.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₈H₇NO₂S | - | [1][2] |

| Molecular Weight | 181.21 | g/mol | [1][2] |

| CAS Number | 22821-76-7 | - | [1][2] |

| Physical State | Solid, Crystalline Powder | - | [2] |

| Melting Point | 137 - 142 | °C | |

| Boiling Point (Predicted) | 385.8 ± 34.0 | °C | |

| Mass Spectrum ([M+H]⁺) | 182.02702 | m/z |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of p-Cyanophenyl methyl sulfone are outlined below. These protocols are standard procedures in organic chemistry for compound characterization.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered p-Cyanophenyl methyl sulfone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be done to get an approximate melting range. For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)

Objective: To determine the boiling point of a substance. For a high-melting solid like p-Cyanophenyl methyl sulfone, this is typically a predicted value as the compound may decompose at its boiling point under atmospheric pressure. The following is a general protocol for liquids.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed. The liquid in the test tube will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

Objective: To determine the solubility of p-Cyanophenyl methyl sulfone in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment: A small, weighed amount of p-Cyanophenyl methyl sulfone (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL). The mixture is agitated vigorously. Observations are made to determine if the solid dissolves completely, partially, or not at all at room temperature.

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the solute in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Spectroscopic Analysis

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid p-Cyanophenyl methyl sulfone is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded by measuring the absorption of infrared radiation by the sample. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the sample is irradiated with a short pulse of radiofrequency energy, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals provide detailed information about the structure of the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a novel or uncharacterized solid organic compound like p-Cyanophenyl methyl sulfone.

Caption: Logical workflow for the physical characterization of an organic solid.

References

An In-depth Technical Guide to 4-(Methylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical and chemical research. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂S | [1][2] |

| Molecular Weight | 181.21 g/mol | [1][3][4] |

| CAS Number | 22821-76-7 | [1][3][4] |

| Melting Point | 137-142 °C | [2] |

| Boiling Point (Predicted) | 385.8 ± 34.0 °C | [2] |

| Density (Estimate) | 1.3055 g/cm³ | [2] |

| InChI | 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 | [1] |

| SMILES | CS(=O)(=O)c1ccc(C#N)cc1 | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-(methylthio)benzonitrile. A related synthesis is the reaction of 4-fluorophenyl methyl sulfone with 4-cyanophenol[5].

A general procedure for the synthesis from an aromatic aldehyde is as follows:

-

To a solution of an aromatic aldehyde (1.0 equivalent) and trimethylsilyl azide (2.0 equivalents) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and acetonitrile (ACN), add triflic acid (0.40 equivalents) under a nitrogen atmosphere.[6]

-

Stir the reaction mixture at room temperature for 20-75 minutes.[6]

-

Concentrate the mixture under a stream of nitrogen.[6]

-

Suspend the residue in a dichloromethane/hexanes mixture and load it onto a silica gel cartridge.[6]

-

Purify the product using normal phase flash column chromatography to yield the aromatic nitrile.[6]

2.2. Analytical Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz) is used.[7]

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8]

-

Data Acquisition : Record ¹H and ¹³C NMR spectra.

-

Data Processing :

-

Perform Fourier transformation of the acquired data.

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum using an internal standard like tetramethylsilane (TMS) at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., the central peak of CDCl₃ at 77.16 ppm).[7][8]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation : An LCT Premier XE mass spectrometer or similar instrument can be used.[9]

-

Ionization : Electron ionization (EI) is a common method.[7]

-

Analysis : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The predicted monoisotopic mass is 181.01974 Da.[10]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules for drug discovery.[11] Its structural motif is found in compounds investigated for various therapeutic areas. For instance, benzonitrile derivatives have been explored for their potential as antitumor agents, showing activity against human lung cancer and leukemia cell lines.[12]

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of an aromatic nitrile like this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 22821-76-7 [chemicalbook.com]

- 3. Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. watson-int.com [watson-int.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C8H7NO2S) [pubchemlite.lcsb.uni.lu]

- 11. biocat.com [biocat.com]

- 12. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Methylsulfonyl)benzonitrile: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)benzonitrile, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, provide a detailed and validated synthesis protocol, and explore its applications as a strategic building block in the design of novel therapeutic agents.

Core Molecular Attributes of this compound

This compound is a substituted aromatic compound featuring both a nitrile and a methylsulfonyl group. These functional groups impart specific electronic and steric properties that make it a valuable synthon in medicinal chemistry.

Structural Formula and Molecular Representation

The structural integrity of a molecule is fundamental to its reactivity and function. This compound consists of a benzene ring substituted at the 1- and 4-positions with a nitrile (-C≡N) group and a methylsulfonyl (-SO₂CH₃) group, respectively.

Structural Formula:

SMILES String: A machine-readable representation of the molecular structure.

-

CS(=O)(=O)c1ccc(cc1)C#N[1]

InChI Key: A standardized, unique structural identifier.

-

FARXIDYHJAANGP-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| CAS Number | 22821-76-7 | [1][2][3][4] |

| Molecular Formula | C₈H₇NO₂S | [1][2][3] |

| Molecular Weight | 181.21 g/mol | [1][2][4] |

| Appearance | White to orange to brown crystalline powder | [3] |

| Melting Point | 137-142 °C | [3] |

| Boiling Point (Predicted) | 385.8±34.0 °C | [3] |

| Form | Solid | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the oxidation of 4-(methylthio)benzonitrile. This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-methylthiophenylacetonitrile.

References

A Comprehensive Guide to 4-(Methylsulfonyl)benzonitrile for Researchers and Drug Development Professionals

Introduction

4-(Methylsulfonyl)benzonitrile is a chemical compound that has garnered significant interest within the scientific and pharmaceutical communities. Its unique molecular structure, featuring both a nitrile and a methylsulfonyl group attached to a benzene ring, imparts a range of chemical properties that make it a valuable building block in organic synthesis and a scaffold for the development of novel therapeutic agents. This document provides an in-depth overview of this compound, focusing on its fundamental chemical identifiers.

Key Chemical Identifiers and Synonyms

Accurate identification of chemical compounds is paramount in research and development to ensure clarity, reproducibility, and safety. This compound is known by several synonyms and is uniquely identified by its CAS Registry Number. The following table summarizes these key identifiers.

| Identifier Type | Value |

| Systematic Name | This compound |

| CAS Registry Number | 22821-76-7[1][2][3] |

| Molecular Formula | C8H7NO2S[1][2] |

| Molecular Weight | 181.21 g/mol [1][2] |

| IUPAC Name | This compound |

| InChI | 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 |

| InChI Key | FARXIDYHJAANGP-UHFFFAOYSA-N[1] |

| SMILES | CS(=O)(=O)c1ccc(C#N)cc1[1] |

Table 1: Core Chemical Identifiers for this compound

In addition to its systematic and IUPAC names, this compound is also referred to by several other names in commercial and scientific literature. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Synonym |

| p-Cyanophenyl methyl sulfone[2] |

| Methyl p-cyanophenyl sulfone[2] |

| 4-Cyanophenyl methyl sulphone[2] |

| p-Methanesulfonylbenzonitrile[1][2] |

| 4-METHYLSULPHONYL BENZONITRILE[2] |

| 4-METHANESULFONYL-BENZONITRILE[2] |

| Benzonitrile, p-(methylsulfonyl)-[1][2] |

| Benzonitrile, 4-(methylsulfonyl)-[2] |

| BUTTPARK 121\04-70[2] |

Table 2: Synonyms of this compound

Logical Relationships of Chemical Identifiers

The various identifiers for this compound are interconnected and provide a hierarchical means of defining the compound. The relationship between these identifiers can be visualized as follows:

Figure 1: Relationships between chemical identifiers for this compound.

References

An In-depth Technical Guide to the Solubility of 4-(Methylsulfonyl)benzonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Given the limited availability of direct experimental solubility data for this compound, this document combines theoretical estimations based on its chemical structure with detailed, universally applicable experimental protocols for its empirical determination.

Core Concepts: Physicochemical Properties and Solubility Profile

This compound (CAS No. 22821-76-7) is a solid organic compound with a molecular weight of 181.21 g/mol .[2] Its structure, featuring a polar sulfonyl group (-SO₂CH₃) and a moderately polar nitrile group (-CN) attached to a nonpolar benzene ring, suggests a molecule with significant polarity. This amphiphilic nature governs its solubility in various laboratory solvents. The sulfonyl group is a strong hydrogen bond acceptor, while the nitrile group contributes to the dipole moment of the molecule.

Estimated Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents is anticipated to be limited. A predicted value for the base-10 logarithm of the water solubility in moles per liter (log₁₀WS) is available, although experimental verification is recommended.[3]

The following table summarizes the estimated solubility of this compound in a range of common laboratory solvents, categorized by their polarity. These estimations are qualitative and should be confirmed by experimental determination.

| Solvent Class | Solvent | Polarity | Estimated Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly Soluble | The highly polar nature of DMSO makes it an excellent solvent for many polar and nonpolar compounds.[4][5][6] |

| Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Medium | Moderately Soluble | The ketone group in acetone allows for dipole-dipole interactions. | |

| Acetonitrile | Medium | Moderately Soluble | The nitrile group in acetonitrile provides polarity, making it a good solvent for moderately polar compounds. | |

| Polar Protic | Water | High | Slightly Soluble | While the sulfonyl and nitrile groups can interact with water, the nonpolar benzene ring limits overall solubility. |

| Methanol | High | Soluble | As a polar protic solvent, methanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. | |

| Ethanol | High | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should allow for good solubility. | |

| Nonpolar | Dichloromethane (DCM) | Low | Sparingly Soluble | The moderate polarity of DCM may allow for some dissolution. |

| Ethyl Acetate | Low | Sparingly Soluble | As a less polar ester, ethyl acetate is expected to be a poorer solvent. | |

| Tetrahydrofuran (THF) | Low | Sparingly Soluble | Although an ether, THF has some polarity that might allow for limited solubility. | |

| Toluene | Very Low | Insoluble | The nonpolar aromatic nature of toluene makes it a poor solvent for the polar this compound. | |

| Hexane | Very Low | Insoluble | As a nonpolar alkane, hexane is unlikely to dissolve the compound to any significant extent. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods are essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10] The concentration of the dissolved solute in the saturated solution can then be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11][12][13]

Shake-Flask Method for Thermodynamic Solubility

This protocol details the steps to determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Selected solvent of high purity

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (HPLC or UV-Vis).

-

Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of a solute in a solution.

Instrumentation and Conditions (Typical):

-

HPLC System: With a UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (isocratic or gradient)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Column Temperature: 25 °C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment and record its peak area.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the chosen solvent by accounting for the dilution factor.

Quantification by UV-Vis Spectroscopy

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[14]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the final dilution of the sample.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.[14]

-

Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at λmax.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While readily available quantitative solubility data for this compound is scarce, this guide provides a robust framework for researchers and drug development professionals. The estimated solubility profile, based on the compound's chemical structure, offers a valuable starting point for solvent selection. Furthermore, the detailed experimental protocols for the shake-flask method coupled with HPLC or UV-Vis analysis provide a clear path to obtaining precise and reliable quantitative solubility data, which is crucial for applications in synthesis, purification, formulation, and biological screening.

References

- 1. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]

- 2. watson-int.com [watson-int.com]

- 3. Benzonitrile, 4-(methylsulfonyl)- (CAS 22821-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Spectral Data of 4-(Methylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-(Methylsulfonyl)benzonitrile. Detailed experimental protocols and data interpretations are included to support research and development activities.

Core Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Doublet | 2H | Aromatic H (ortho to -SO₂CH₃) |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic H (ortho to -CN) |

| ~3.1 | Singlet | 3H | Methyl H (-SO₂CH₃) |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C (-SO₂CH₃) |

| ~133 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~118 | Aromatic C (-CN) |

| ~117 | Nitrile C (C≡N) |

| ~44 | Methyl C (-SO₂CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed in Table 3.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N (Nitrile) stretch |

| ~1320 and ~1150 | Strong | S=O (Sulfonyl) asymmetric and symmetric stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1500 | Medium to Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrometry data for this compound, obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized below.

Table 4: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Exact Mass | 181.01975 g/mol [1] |

| Ionization Type | Electron Ionization (EI)[1] |

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 181. Key fragments would likely arise from the loss of the methyl group, the sulfonyl group, and cleavage of the aromatic ring. Predicted m/z values for common adducts are also available.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition Parameters:

-

A standard single-pulse experiment is used.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: ~16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

A proton-decoupled pulse program is utilized.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

Spectral width: ~220 ppm.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the KBr pellet is first recorded.

-

The sample pellet is then placed in the sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks are analyzed to identify the compound and its fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 4-(Methylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)benzonitrile, also known as p-methanesulfonylbenzonitrile or 4-cyanophenyl methyl sulfone, is a bifunctional aromatic compound featuring both a nitrile and a methylsulfonyl group. Its chemical structure lends it unique electronic and solubility properties, making it a valuable building block in organic synthesis and medicinal chemistry. The methylsulfonyl group, a known bioisostere for other functionalities, can enhance the physicochemical properties of molecules, such as solubility and metabolic stability, and its strong electron-withdrawing nature can significantly influence a molecule's biological activity.

Understanding the thermochemical properties of this compound is crucial for its application in drug design and process development. Thermodynamic data such as enthalpy of formation, enthalpy of sublimation, and heat capacity are fundamental to predicting the compound's stability, reactivity, and phase behavior. This technical guide provides a comprehensive overview of the known thermochemical properties of this compound, details the experimental protocols for their determination, and presents comparative data from structurally related molecules to provide a broader context in the absence of a complete experimental dataset for the target compound.

Core Thermochemical Properties

Physicochemical and Thermochemical Data

The following table summarizes the available quantitative data for this compound and related compounds.

| Property | This compound | 4-Hydroxybenzonitrile | Diphenyl Sulfone |

| Molecular Formula | C₈H₇NO₂S | C₇H₅NO | C₁₂H₁₀O₂S |

| Molecular Weight ( g/mol ) | 181.21 | 119.12 | 218.27 |

| CAS Number | 22821-76-7 | 767-00-0 | 127-63-9 |

| Melting Point (°C) | 137-142 | 113 | 128-129 |

| Boiling Point (°C) | 385.8 ± 34.0 (Predicted) | 191.5 | 379 |

| Standard Molar Enthalpy of Formation (solid), ΔfH°(cr) (kJ/mol) | Data not available | -60.92[1] | Data not available |

| Standard Molar Enthalpy of Combustion (solid), ΔcH°(cr) (kJ/mol) | Data not available | -3408[1] | Data not available |

| Enthalpy of Fusion, ΔfusH (kJ/mol) | Data not available | Data not available | 23.4 |

| Enthalpy of Sublimation, ΔsubH (kJ/mol) | Data not available | Data not available | Data not available |

| Heat Capacity, Cp | Data not available | Data not available | Data not available |

Note: The boiling point for this compound is a predicted value and should be treated with caution.

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. Below are detailed methodologies for the key experiments relevant to the data presented.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the enthalpy of combustion (ΔcH°) measured by combustion calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.0 g) is placed in a crucible within a high-pressure vessel known as a "bomb." For sulfur-containing compounds, a small amount of a mineral oil or other auxiliary substance with a known enthalpy of combustion is often used to ensure complete combustion. A fuse wire is connected to an ignition system and placed in contact with the sample.

-

Bomb Preparation: The bomb is charged with high-pressure oxygen (typically around 30 atm). A small, known amount of distilled water is added to the bomb to ensure that the combustion products (like sulfuric acid from sulfur) are in a well-defined state.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.

-

Combustion and Data Acquisition: The sample is ignited, and the temperature of the water in the calorimeter is monitored over time until it reaches a maximum and then begins to cool. The temperature change is corrected for heat exchange with the surroundings.

-

Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the combustion of the fuse and any auxiliary substances, and for the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄).

References

The Diverse Biological Activities of Methylsulfonyl Benzonitrile Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Methylsulfonyl benzonitrile derivatives have emerged as a versatile and promising scaffold in modern drug discovery. This class of compounds, characterized by the presence of both a methylsulfonyl (-SO₂CH₃) and a nitrile (-CN) group attached to a benzene ring, exhibits a wide spectrum of biological activities. The unique physicochemical properties imparted by these functional groups, including enhanced solubility, metabolic stability, and the ability to form strong interactions with biological targets, make them attractive candidates for the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of methylsulfonyl benzonitrile derivatives, with a focus on their potential as anticancer, anti-inflammatory, and neurological agents.

Anticancer Activity

The anticancer potential of methylsulfonyl benzonitrile derivatives has been extensively investigated, with several studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[2]

Quantitative Data: Anticancer Activity

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.91 ± 0.03 | [3] |

| MCF-7 (Breast) | 2.3 ± 0.1 | [3] | ||

| 5d | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.5 ± 0.04 | [3] |

| MCF-7 (Breast) | 1.8 ± 0.2 | [3] | ||

| 5g | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.7 ± 0.1 | [3] |

| MCF-7 (Breast) | 2.5 ± 0.3 | [3] | ||

| 5h | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | 0.4 ± 0.05 | [3] |

| MCF-7 (Breast) | 1.5 ± 0.1 | [3] | ||

| 4e | 4-Thiazolone-based benzenesulfonamide | MDA-MB-231 (Breast) | 3.58 | [4] |

| MCF-7 (Breast) | 4.58 | [4] | ||

| 4g | 4-Thiazolone-based benzenesulfonamide | MDA-MB-231 (Breast) | 5.54 | [4] |

| MCF-7 (Breast) | 2.55 | [4] |

Signaling Pathway: Inhibition of Tubulin Polymerization

Methylsulfonyl benzonitrile derivatives can disrupt microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds inhibit its polymerization into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HL-60, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the methylsulfonyl benzonitrile derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.

Carbonic Anhydrase Inhibition

Certain methylsulfonyl benzonitrile derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Specifically, tumor-associated isoforms like CA IX are implicated in pH regulation and tumor progression, making them attractive targets for anticancer therapy.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound ID | Derivative Class | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |

| 2a | Thiazole-methylsulfonyl | 39.38 | 39.16 | [5] |

| 2b | Thiazole-methylsulfonyl | 114.21 | 86.64 | [5] |

| 2d | Thiazole-methylsulfonyl | 198.04 | 75.90 | [5] |

| 2m | Thiazole-methylsulfonyl | 101.11 | 68.49 | [5] |

| Acetazolamide (Standard) | - | 18.11 | 20.65 | [5] |

Signaling Pathway: Carbonic Anhydrase IX in Tumor Acidosis

In the hypoxic tumor microenvironment, cancer cells upregulate CA IX. This enzyme, located on the cell surface, catalyzes the hydration of CO₂ to bicarbonate and a proton, contributing to extracellular acidosis. This acidic environment promotes tumor invasion and metastasis. Inhibitors of CA IX can counteract this process.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)

This spectrophotometric assay measures the esterase activity of carbonic anhydrase, which is inhibited by specific inhibitors.

Materials:

-

Purified human carbonic anhydrase isoenzymes (hCA I and hCA II)

-

Tris-HCl buffer (pH 7.4)

-

4-Nitrophenyl acetate (NPA) as a substrate

-

Methylsulfonyl benzonitrile derivative solutions of varying concentrations

-

Acetazolamide (standard inhibitor)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of hCA isoenzymes in Tris-HCl buffer. Prepare serial dilutions of the test compounds and acetazolamide in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor solution to each well.

-

Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the NPA solution to each well.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a spectrophotometer. The product of the esterase reaction, 4-nitrophenol, absorbs at this wavelength.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

Certain methylsulfonyl benzonitrile derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in various psychiatric and neurological disorders, making mGluR5 NAMs promising therapeutic agents.[6]

Signaling Pathway: mGluR5 Negative Allosteric Modulation

Glutamate, the primary excitatory neurotransmitter, activates mGluR5, which is coupled to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). mGluR5 NAMs bind to an allosteric site on the receptor, reducing the response to glutamate and dampening downstream signaling.

Experimental Protocol: Radioligand Binding Assay for mGluR5

This assay determines the affinity of a test compound for the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the mGluR5 receptor

-

Radiolabeled mGluR5 NAM (e.g., [³H]M-MPEP)

-

Unlabeled test compound (methylsulfonyl benzonitrile derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Methylsulfonyl benzonitrile derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their efficacy as anticancer agents, carbonic anhydrase inhibitors, and mGluR5 negative allosteric modulators highlights their potential for the development of novel therapies for a range of diseases. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing new therapeutics based on the methylsulfonyl benzonitrile core. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile class of compounds.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of 4-(Methylsulfonyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information and standardized protocols for the initial toxicity screening of 4-(Methylsulfonyl)benzonitrile. It is intended for informational purposes for a scientific audience. It should be noted that publicly available experimental toxicity data for this specific compound is limited. The information presented herein is based on general safety classifications, data from structurally related compounds, and established testing methodologies.

Introduction

This compound, a solid organic compound with the molecular formula C₈H₇NO₂S, serves as a building block in various chemical syntheses. As with any chemical entity intended for further development or use where human exposure is possible, a thorough understanding of its toxicological profile is essential. This guide outlines the initial steps for assessing the toxicity of this compound, covering acute toxicity, in vitro cytotoxicity, and genotoxicity.

Hazard Identification and Classification

According to available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following hazard information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed.

-

Hazard Classification: Acute Toxicity 4 (Oral)

This classification indicates that the substance can cause adverse health effects if ingested.

A case of occupational poisoning has been reported, where a 33-year-old male developed severe toxic encephalopathy and peripheral neuropathy following exposure to 4-methylsulfonyl-benzonitrile during herbicide production.[1][2] The patient's initial blood concentration of the compound was 734 ng/mL.[2] This case suggests that the central and peripheral nervous systems are potential target organs for the toxicity of this compound.[1][2]

Quantitative Toxicity Data

Table 1: Acute Toxicity Data for Benzonitrile and a Related Compound

| Compound | Test | Species | Route | Value | Reference |

| Benzonitrile | LD50 | Mouse | Oral | 971 mg/kg | MSDS |

| Benzonitrile | LC50 | Mouse | Inhalation | 1,800 mg/m³ | MSDS |

| Benzonitrile | LD50 | Rabbit | Dermal | 1,250 mg/kg | MSDS |

| 4-(Methylthio)benzonitrile | - | - | - | Acute Tox. 4 (Oral, Dermal, Inhalation) | MSDS[3] |

Data for this compound is not available.

Table 2: In Vitro Cytotoxicity Data (Hypothetical)

Due to the absence of experimental data, this table is presented as a template for recording results from future studies.

| Cell Line | Assay | Endpoint | Incubation Time | Result (e.g., IC50) |

| HepG2 | MTT | Cell Viability | 24h, 48h, 72h | Data Not Available |

| HEK293 | LDH | Membrane Integrity | 24h, 48h, 72h | Data Not Available |

| SH-SY5Y | AlamarBlue | Cell Viability | 24h, 48h, 72h | Data Not Available |

Table 3: Genotoxicity Data for Benzonitrile Derivatives

| Compound | Test | System | Metabolic Activation | Result | Reference |

| Benzonitrile | Ames Test | S. typhimurium | With & Without S9 | Negative | [4][5] |

| Benzonitrile | In Vivo Micronucleus | Mouse | N/A | Negative | [6] |

| Nitrobenzonitrile isomers | Ames Test | S. typhimurium | N/A | Positive | [7] |

Data for this compound is not available.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the initial toxicity profile of this compound.

Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

This method allows for the classification of a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[8][9][10][11][12]

Principle: A small group of animals (typically three female rats) is dosed at a specific starting dose level.[8][11] The outcome (mortality or survival) determines the next step, which may involve dosing another group at a lower or higher dose level until the toxicity class can be determined.

Procedure:

-

Animal Selection: Healthy, young adult female rats are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Fasting: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

-

Dose Preparation: this compound, being a solid, should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose). The concentration should be prepared such that the dose can be administered in a volume that does not exceed 10 mL/kg body weight.

-

Dose Administration: The test substance is administered by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and central nervous system activity), and changes in body weight for at least 14 days.

-

Stepwise Dosing:

-

Start with a dose of 300 mg/kg.

-

If mortality occurs in 2-3 animals, the next step is to dose a new group at 50 mg/kg.

-

If no or one animal dies at 300 mg/kg, the next step is to dose a new group at 2000 mg/kg.

-

The process continues based on the observed mortality to classify the substance according to GHS categories.

-

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Culture: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO.[13] Add various concentrations of the compound to the cells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4][5][17]

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test substance to induce mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.

Procedure:

-

Bacterial Strains: Use standard S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

-

Plate Incorporation Method:

-

Add the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer to molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Genotoxicity - In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a substance.[18][19][20][21][22]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The use of cytochalasin B, a cytokinesis inhibitor, allows for the identification and scoring of micronuclei in cells that have completed one nuclear division (binucleated cells).[18][19][20][21][22]

Procedure:

-

Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, TK6).

-

Compound Treatment: Expose the cells to various concentrations of this compound with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the binucleated stage. The timing of addition depends on the cell cycle length.[18][19][20][21][22]

-

Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or acridine orange).

-

Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Visualizations

Experimental Workflows

Caption: Workflow for the Acute Oral Toxicity Test (OECD 423).

Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.

Caption: Workflow for the In Vitro Micronucleus Assay.

Putative Signaling Pathway for Investigation

Given the reported neurotoxicity, a potential area of investigation is the impact of this compound on neuronal signaling pathways related to cell survival and apoptosis. The following diagram illustrates a hypothetical pathway that could be explored.

References

- 1. Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]

- 3. 4-(メチルチオ)ベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. laboratuar.com [laboratuar.com]

- 9. m.youtube.com [m.youtube.com]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test | PLOS One [journals.plos.org]

- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A modified protocol for the cytokinesis-block micronucleus (CBMN) assay using whole human blood [jms.fudan.edu.cn]

- 21. ursi.org [ursi.org]

- 22. The Cytokinesis-Block Micronucleus Assay on Human Isolated Fresh and Cryopreserved Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling of 4-(Methylsulfonyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-(Methylsulfonyl)benzonitrile, a versatile organic compound utilized in pharmaceutical synthesis, agrochemical production, and various industrial applications.[1][2] Due to its widespread use, a thorough understanding of its toxicological profile and proper handling procedures is crucial for ensuring occupational safety.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C8H7NO2S | [3][4] |

| Molecular Weight | 181.21 g/mol | [3][4] |

| CAS Number | 22821-76-7 | [3][4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 137-142 °C | [5] |

| Boiling Point | 385.8 ± 34.0 °C (Predicted) | [5] |

| Density | 1.32 g/cm³ | [6] |

| Flash Point | 187.1 °C | [6] |

| Vapor Pressure | 3.7E-06 mmHg at 25°C | [6] |

Hazard Identification and Classification